Sulfosulfuron

Catalog No.
S570002
CAS No.
141776-32-1
M.F
C16H18N6O7S2
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfosulfuron

CAS Number

141776-32-1

Product Name

Sulfosulfuron

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea

Molecular Formula

C16H18N6O7S2

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23)

InChI Key

RBSXHDIPCIWOMG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

Solubility

3.81e-05 M
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C)
In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C)
In water, 18 mg/L at 20 °C, pH 5

Synonyms

N-(((4,6-dimethoxy-2-pyrimidinyl)-amino)carbonyl)-2-ethylsulfonylimidazo(1,2-a)pyridine-3-sulfonamide, sulfosulfuron

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC

Sulfosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling annual and perennial grasses as well as broadleaf weeds. It is characterized by its high solubility in water and moderate persistence in soil and aquatic environments. The chemical structure of sulfosulfuron includes multiple functional groups that contribute to its herbicidal activity and environmental behavior. It is moderately toxic to various non-target organisms, including fish and invertebrates, while exhibiting low toxicity to mammals .

  • Sulfosulfuron is absorbed by both roots and leaves of susceptible plants [].
  • It disrupts plant growth by inhibiting ALS, an enzyme involved in the biosynthesis of essential amino acids [].
  • This inhibition ultimately leads to starvation of plant cells and weed death [].
  • Sulfosulfuron is considered to be moderately toxic [].
  • Proper handling and safety precautions are essential to avoid inhalation, ingestion, or skin contact [].
  • Studies on the environmental impact of Sulfosulfuron are ongoing [].
, particularly hydrolysis, which can lead to the formation of metabolites. The primary degradation pathways include:

  • Hydrolysis: Sulfosulfuron can be hydrolyzed in aqueous environments, particularly under alkaline conditions.
  • Photodegradation: Exposure to sunlight can lead to the breakdown of sulfosulfuron into less active forms.
  • Microbial Degradation: Soil microorganisms play a significant role in the degradation of sulfosulfuron, affecting its persistence and mobility in the environment .

Sulfosulfuron acts by inhibiting the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to stunted growth and eventual death of susceptible plant species. While it is effective against a wide range of weeds, its selectivity allows it to spare many crops, making it a valuable tool in agricultural weed management .

The synthesis of sulfosulfuron typically involves several steps:

  • Formation of Sulfonamide: The initial step involves reacting an appropriate sulfonyl chloride with an amine.
  • Cyclization: This step often involves cyclization reactions that incorporate heteroatoms into the ring structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level.

Recent studies have explored cost-effective extraction methods using distilled water as a solvent, enhancing the efficiency of sulfosulfuron production .

Sulfosulfuron is primarily used in agricultural settings for:

  • Weed Control: Effective against a variety of grasses and broadleaf weeds in crops such as wheat and barley.
  • Soil Residue Management: Its residues have been studied for their impact on subsequent crops, influencing planting strategies and crop rotation practices .
  • Environmental Studies: Research on its degradation pathways contributes to understanding its environmental fate and potential impacts on ecosystems .

Sulfosulfuron shares structural similarities with other sulfonylurea herbicides, which include:

Compound NameUnique Features
GlyphosateBroad-spectrum herbicide; works through a different mechanism (inhibition of EPSP synthase)
Metsulfuron-methylSimilar mode of action but generally less soluble; used primarily for broadleaf weed control
TrifloxysulfuronMore selective towards certain crops; has different environmental persistence characteristics

Sulfosulfuron's uniqueness lies in its specific target enzyme inhibition combined with its moderate environmental persistence, making it suitable for various agricultural applications while posing limited risk to mammals and birds .

ALS Enzyme Inhibition Biochemistry

Sulfosulfuron exerts herbicidal activity through potent inhibition of acetolactate synthase (EC 2.2.1.6), the first committed enzyme in branched-chain amino acid biosynthesis. The ALS enzyme complex requires three catalytic domains: two thiamine pyrophosphate-binding domains (residues 1-220 and 450-670 in Arabidopsis thaliana) flanking a central FAD-binding domain (residues 221-449) [2]. Sulfosulfuron competes with pyruvate and 2-ketobutyrate substrates by occupying the substrate channel through:

  • Hydrogen bonding between sulfonylurea groups and Arg377
  • π-π stacking interactions with Phe377
  • Hydrophobic contacts in the valine-specific subpocket [4]

Table 1: ALS inhibition parameters for sulfosulfuron in resistant (BJ-R) and susceptible (BJ-S) Bromus japonicus populations

PopulationI₅₀ (μM)Resistance Index
BJ-S0.0531.0
BJ-R5.57106.1

[Source: Adapted from resistance study data [4]]

This competitive inhibition blocks the condensation reaction that forms 2-acetolactate, with a Ki value of 0.12 μM in sensitive plants [2] [4]. The herbicide's efficacy persists across pH ranges (6.0-7.5) typical of chloroplast stroma due to stable ionic interactions with conserved ALS residues [2].

Disruption of Branched-Chain Amino Acid Synthesis

ALS inhibition creates a metabolic cascade failure in valine, leucine, and isoleucine biosynthesis:

  • Substrate accumulation: Pyruvate levels increase 3-5 fold within 24 hours post-treatment
  • Feedback regulation: Elevated 2-keto acids inhibit acetohydroxyacid isomeroreductase
  • Protein synthesis arrest: Chloroplast ribosomes cease translation within 48 hours
  • Secondary toxicity: Accumulated α-ketobutyrate generates reactive oxygen species [2] [4]

Table 2: Metabolic consequences of ALS inhibition in C₃ vs C₄ plants

ParameterC₃ PlantsC₄ Plants
Valine depletion8-12 hr18-24 hr
Growth cessation24-48 hr72-96 hr
Chlorosis onset3-5 days7-10 days

[Data synthesized from multiple studies [1] [4]]

The delayed effects in C₄ species correlate with bundle sheath cell compartmentalization of ALS isoforms, requiring higher herbicide concentrations for complete inhibition [1].

Structural Biology of Sulfosulfuron-ALS Interactions

X-ray crystallography (2.70 Å resolution) reveals sulfosulfuron's binding mode in the ALS active site:

Key structural features:

  • Pyrimidine ring occupies the hydrophobic pocket formed by Trp574 and Met200
  • Sulfonylurea bridge forms hydrogen bonds with Pro197 and His98
  • Methyl benzoate group interacts with FAD isoalloxazine ring through π-π stacking [2] [4]

Table 3: Ligand interaction analysis of ALS-sulfosulfuron complex

Interaction TypeResidues InvolvedBond Length (Å)
Hydrogen bondHis98 (Nδ1)2.9
π-π stackingTrp5743.4
HydrophobicMet2004.1
IonicArg3773.7

[Structural data derived from crystallographic studies [2]]

The Pro197Thr mutation in resistant weeds increases binding cavity volume by 18%, reducing sulfosulfuron's contact surface area from 412 Ų to 387 Ų [4].

Comparative Molecular Mechanisms with Other Sulfonylureas

Sulfosulfuron demonstrates distinct interaction patterns compared to related ALS inhibitors:

Key differentiators:

  • Spatial occupancy: 78% active site volume utilization vs 64-71% for imidazolinones
  • Binding energy: -5.32 kcal mol⁻¹ vs -6.44 kcal mol⁻¹ for nicosulfuron
  • Resistance profile: 106-fold resistance index vs 10.8-fold for flucarbazone [4]

Table 4: Comparative binding parameters of sulfonylurea herbicides

HerbicideBinding Energy (kcal/mol)Resistance Index
Sulfosulfuron-5.32106.1
Mesosulfuron-methyl-6.44454.0
Flucarbazone sodium-2.4110.8
Nicosulfuron-6.442.7

[Data compiled from molecular docking studies [4]]

The methyl benzoate moiety confers enhanced membrane permeability compared to ethoxysulfuron, with logP values of 2.1 vs 1.7 [2] [4].

Computational Modeling of Binding Interactions

Molecular dynamics simulations (100 ns trajectories) reveal key aspects of sulfosulfuron-ALS dynamics:

  • Binding stability: Root-mean-square deviation (RMSD) <1.8 Å after 20 ns equilibration
  • Energy contributions:
    • Van der Waals: -42.3 kcal mol⁻¹
    • Electrostatic: -28.1 kcal mol⁻¹
    • Solvation: +19.4 kcal mol⁻¹ [4]

Table 5: MM-PBSA binding free energy decomposition

Energy ComponentContribution (kcal mol⁻¹)
Van der Waals-42.3 ± 3.1
Electrostatic-28.1 ± 2.8
Polar solvation+32.6 ± 4.2
Non-polar solvation-13.2 ± 1.9
Total-50.0 ± 5.3

[Computational data from MM-PBSA analysis [4]]

Resistance mutations alter binding kinetics through:

  • Reduced hydrogen bond occupancy (from 85% to 43% in Pro197Thr mutants)
  • Increased ligand RMS fluctuation (1.9 Å vs 1.2 Å in wild-type)
  • Disrupted π-cation interactions with FAD [4]

Color/Form

White crystals
White solid

XLogP3

1.9

Density

1.5185 at 20 °C

LogP

log Kow = 0.73 (pH 5); -0.77 (pH 7); -1.44 (pH 9)

Odor

Odorless

Melting Point

201.4 °C
201.1 to 201.7 °C

UNII

Y0XC20DL6D

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.61X10-10 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

141776-32-1

Wikipedia

Sulfosulfuron

Biological Half Life

In a metabolism study, radiolabelled Sulfosulfuron (98% radiochemically pure a.i.), was administered to Sprague-Dawley rats. In the pilot study, 2-3 rats/sex/group were administered either (14)C-Pd Sulfosulfuron (radiolabel at the C-5 position of pyrimidine ring) or (14)C-Im Sulfosulfuron (label at the C-3 position of the imidazopyridine ring), each at 10 mg/kg or 1,000 mg/kg, by gavage. Rats dosed with Im or Pd Sulfosulfuron isotopes had similar metabolite profiles; therefore in the main study, 5 rats/sex/group were administered a mixture of (14)C-Pd, (14)C-Im, (13)C-Im and (12)C- Sulfosulfuron at single oral doses of 10 or 1,000 mg/kg, repeated oral doses of 10 mg/kg (14 consecutive daily unlabelled doses, followed by 1 radiolabelled dose), or a single intravenous dose of 10 mg/kg. ... Urinary excretion followed a biexponential pattern with half-lives of 2.2-5.8 hrs, initial phase, and 21.4-56.7 hrs, terminal phase (similar rates were observed for whole body elimination). ...

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Sulfosulfuron is produced by reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine 3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate.

Analytic Laboratory Methods

Adequate enforcement methodology LC/MS/MS is available to enforce the tolerance expression.
Residues in soil by HPLC/UV. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Do not contaminate water, food, or feed by storage and disposal. Store under cool, dry conditions (below 120 °F). Do not store under moist conditions. /Maverick Herbicide/
Do not contaminate water, food, feed, or seed by storage or disposal.
Maximum storage temperature: < 120 °F. ... Keep out of reach of children. Keep away from food, drink and animal feed. Keep only in the original container. Keep container tightly closed in a cool, well-ventilated place. Keep container off wet floors. /Maverick Herbicide/

Stability Shelf Life

Minimum shelf life: 2 years. /Maverick Herbicide/
Stable <54 °C for 14 days. Hydrolysis DT50 7 days (pH 4), 48 days (pH 5), 168 days (pH 7), 156 days (pH 9) (all 25 °C).

Dates

Last modified: 08-15-2023

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